molecular formula C26H24ClN3O4 B2990742 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 941982-53-2

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2990742
CAS No.: 941982-53-2
M. Wt: 477.95
InChI Key: HMTWVZZRPMHDRP-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic chemical with a complex structure that combines the functional groups from quinazolinone, chloro-phenyl, and dimethoxyphenethyl units. This combination of structures grants it unique chemical and physical properties, making it a valuable subject of scientific research.

Synthetic routes and reaction conditions:

One of the common synthetic routes involves the condensation reaction between 2-amino-5-chlorobenzophenone and ethyl 2-bromoacetate in the presence of a base, followed by cyclization with ammonium acetate. The key steps involve the creation of the quinazolinone core, followed by the introduction of the phenyl group and finally the dimethoxyphenethyl acetamide moiety. The reaction generally takes place under reflux conditions with aprotic solvents like toluene or xylene.

Industrial production methods:

Scaling up involves optimizing the reaction conditions, controlling the temperature, and ensuring the purity of reagents. Techniques like recrystallization and chromatographic methods are employed to purify the final product to meet industrial standards.

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidation reactions primarily at the methoxy groups, forming corresponding quinones or dealkylated products.

  • Reduction: Reduction usually targets the carbonyl groups within the quinazolinone framework, potentially leading to alcohol derivatives.

  • Substitution: Nucleophilic aromatic substitution reactions can occur at the chloro position, introducing various substituents like amines or thiols.

Common reagents and conditions:

  • Oxidation: Common reagents include hydrogen peroxide and PCC (pyridinium chlorochromate) under mild conditions.

  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Substitution: These reactions often utilize conditions with polar aprotic solvents like DMF (dimethylformamide) and catalysts such as palladium for coupling reactions.

Major products formed from these reactions:

The primary products can vary based on the reaction type. For instance, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically replace the chloro group with various nucleophiles, diversifying the compound’s functional attributes.

Chemistry:

In synthetic chemistry, it serves as an intermediate for developing new pharmacologically active compounds. Its reactivity provides a scaffold for creating libraries of derivatives for drug discovery.

Biology:

Its structural components make it a candidate for biological assays, potentially acting as enzyme inhibitors or receptor agonists/antagonists.

Medicine:

Investigated for its therapeutic potential, this compound has shown promise in preliminary studies targeting cancer cell lines and inflammatory pathways.

Industry:

In industrial chemistry, its unique structure could be utilized in the design of specialty chemicals and materials with specific desired properties, such as dyes or advanced polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with cellular targets like enzymes or receptors. Its quinazolinone core is known to bind with high affinity to certain protein kinases, inhibiting their activity and affecting downstream signaling pathways. The chloro-phenyl group enhances its binding affinity, while the dimethoxyphenethyl moiety modulates its pharmacokinetic properties, improving cellular uptake and bioavailability.

Comparison with Similar Compounds

  • 2-oxo-4-phenylquinazolin-1(2H)-yl acetamide

  • 6-chloro-2-oxoquinazolin-4-yl acetamide

  • N-(3,4-dimethoxyphenethyl)-2-oxoquinazolin-1(2H)-yl acetamide

This compound’s distinctive structure and versatile reactivity make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-22-11-8-17(14-23(22)34-2)12-13-28-24(31)16-30-21-10-9-19(27)15-20(21)25(29-26(30)32)18-6-4-3-5-7-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTWVZZRPMHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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